molecular formula C9H8FNO B1337768 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one CAS No. 214045-84-8

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B1337768
M. Wt: 165.16 g/mol
InChI Key: QAYARJVVFMRVQJ-UHFFFAOYSA-N
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Description

The compound of interest, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, is a fluorinated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines but with a different structure of nitrogen within the ring. The presence of fluorine in such compounds often affects their chemical properties and biological activities, making them of interest in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of related fluorinated isoquinoline compounds has been explored in various studies. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline was achieved through a directed ortho-lithiation reaction, which is a key intermediate for further transformations . Similarly, the synthesis of 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines was developed through a one-step procedure involving 1,3-dipolar cycloaddition . These methods highlight the potential pathways that could be adapted for the synthesis of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one.

Molecular Structure Analysis

The molecular structure of fluorinated isoquinoline derivatives has been a subject of interest due to the influence of fluorine on the compound's properties. For example, the study of weak interactions in two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives showed how "organic fluorine" can influence crystal packing . This suggests that the fluorine atom in 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one could similarly affect its molecular interactions and stability.

Chemical Reactions Analysis

Fluorinated isoquinolines participate in various chemical reactions. The presence of the fluorine atom can lead to unique reactivity patterns, such as fluorine–amine exchange reactions . Additionally, the synthesis of flumequine, a related antibacterial agent, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, involves several steps, including resolution of intermediates and determination of enantiomeric excesses . These reactions provide insights into the types of chemical transformations that 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated isoquinolines are influenced by the presence of the fluorine atom. For instance, 6-methoxy-4-quinolone, a related compound, exhibits strong fluorescence and high stability against light and heat, which are valuable characteristics for biomedical applications . The antibacterial activities of various 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including those with a fluorine substituent, have been studied, demonstrating significant activities against Gram-positive and Gram-negative bacteria . These properties are relevant when considering the potential applications of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one in various fields.

Scientific Research Applications

cGMP Production of Radiopharmaceutical [18 F]MK-6240 for PET Imaging

: This study discusses the automated radiosynthesis of [18 F]MK-6240, a novel and selective radiopharmaceutical used in Positron Emission Tomography (PET) for detecting human neurofibrillary tangles made of aggregated tau protein. The process adheres to Good Manufacturing Practices and has been validated for human PET studies, fulfilling all regulatory requirements for a PET radiopharmaceutical. This method can be easily adopted for widespread clinical research use, marking a significant advancement in the field of PET imaging and diagnostics (Collier et al., 2017).

Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides

Synthesis and Fluorescence Studies of Novel Fluorophores

: This research presents the design, synthesis, and characterization of novel fluorophores with potential applications in biological and chemical sensors. The study examines the fluorescence of these compounds in various solvents and highlights their use in labeling nucleosides and oligodeoxyribonucleotides, indicating a higher hybridization affinity and fluorescence signals when attached to oligodeoxyribonucleotides (Singh & Singh, 2007).

Chemical Synthesis and Structural Analysis

Synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone

: The paper outlines a three-step chemical synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline, involving specific reactions and conditions to achieve a final overall yield of 47.6%. The compound's structure was confirmed using NMR and MS techniques (Huang Wei-yi, 2006).

Safety And Hazards

6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one is known to cause skin irritation. It should not be released into the environment. In case of a spill, it should be swept up and shoveled into suitable containers for disposal .

properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYARJVVFMRVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443942
Record name 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

CAS RN

214045-84-8
Record name 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium azide (0.870 g, 13.33 mmol) was added in portions to a stirred solution of 5-fluoro-1-indanone (1.0 g, 6.67 mmol) and methanesulfonic acid (4 mL) in dichloromethane (4 mL) at 0° C. The reaction mixture was stirred at room temperature for 18 h. The mixture was then cooled to 0° C. and neutralized with 2N NaOH. The layers were separated, the aqueous layer extracted with dichloromethane, and the combined organic layers were dried over Na2SO4 and concentrated to give the title compound as a white powder. The crude product was used in the next step.
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0.87 g
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4 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 5-fluoro-2,3-dihydro-1H-inden-1-one (4.5 g, 29.97 mmol) in dichloromethane (50 ml) was added methanesulfonic acid (40 ml). This was followed by the addition of sodium azide (2.73 g, 42.0 mmol) in several batches with stirring over 2 hours at 0° C. The reaction mixture was then quenched with aqueous sodium hydroxide and extracted with dichloromethane (2×100 ml). The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to give a residue, which was purified by silica gel column chromatography using 10%-100% ethyl acetate in petroleum ether to afford 6-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one as a white solid (2.5 g, 51%); (ES, m/z): [M+H]+ 166; 1H NMR (300 MHz, CDCl3): δ 8.11 (dd, J=6.0, 8.7 Hz, 1H), 7.07-7.00 (m, 1H), 6.94 (dd, J=2.4, 8.7 Hz, 1H), 6.57 (br s, 1H), 3.61 (t, J=6.6, 2H), 3.03 (t, J=6.6, 2H).
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4.5 g
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40 mL
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50 mL
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2.73 g
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Synthesis routes and methods IV

Procedure details

5-Fluoro-2,3-dihydro-1H-inden-1-one (I-78c: 1.2 g, 8.0 mmol) in TFA (20 mL) was reacted with sodium azide (1.7 g, 26.4 mmol) to afforded 550 mg of the product (46.2% yield).
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1.2 g
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1.7 g
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20 mL
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Yield
46.2%

Synthesis routes and methods V

Procedure details

To a solution of 5-fluoro-1-indanone (1.5 g, 10 mmol) and methanesulfonic acid (6 ml, 90 mmol) in anhydrous dichloromethane (6 ml) was added sodium azide (1.30 g, 20 mmol) whilst maintaining the temperature of the reaction between 21 and 26° C. The reaction was stirred for 15 hrs and then cooled in ice and basified using 5N sodium hydroxide solution. The organic phase was separated and the aqueous phase extracted with dichloromethane (2×10 ml). The combined organics were washed with water and brine, then dried (MgSO4) and evaporated in vacuo. The resulting residue was purified by flash column chromatography (50% ethyl acetate in dichloromethane) to afford the title compound as a light brown solid (1.0 g, 61%). HPLC retention time 3.18 min. Mass spectrum (ES+) m/z 166 (M+H).
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1.5 g
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6 mL
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1.3 g
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6 mL
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Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
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6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
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6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
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6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Reactant of Route 5
6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Reactant of Route 6
6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Citations

For This Compound
3
Citations
KR Fales, FG Njoroge, HB Brooks… - Journal of Medicinal …, 2017 - ACS Publications
A hallmark of cancer is unbridled proliferation that can result in increased demand for de novo synthesis of purine and pyrimidine bases required for DNA and RNA biosynthesis. These …
Number of citations: 25 pubs.acs.org
H Kurouchi, K Kawamoto, H Sugimoto… - The Journal of …, 2012 - ACS Publications
Although cations with three heteroatoms, such as monoprotonated guanidine and urea, are stabilized by Y-shaped conjugation and such Y-conjugated cations are sufficiently basic to …
Number of citations: 57 pubs.acs.org
RP Tangallapally, REB Lee, AJM Lenaerts… - Bioorganic & medicinal …, 2006 - Elsevier
Previously, the lead compound 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide was identified in our anti-tuberculosis drug discovery program. Although this …
Number of citations: 48 www.sciencedirect.com

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